

Suc-Ala-Ala-Val-AMC elastase activity assay protocol

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Compound of Interest

Compound Name: *Suc-Ala-Ala-Val-Amc*

CAS No.: 128972-90-7

Cat. No.: B593359

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Application Note: Kinetic Fluorogenic Assay for Elastase Activity Using **Suc-Ala-Ala-Val-AMC**

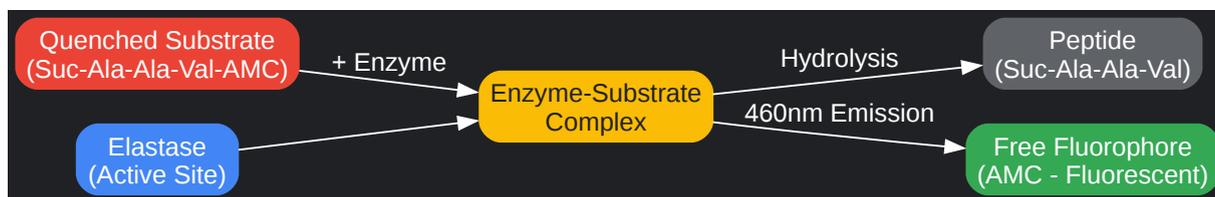
Introduction & Mechanism

Elastases are serine proteases capable of cleaving elastin, a key structural protein in connective tissue. While essential for host defense (e.g., Human Neutrophil Elastase, HNE), aberrant activity is a driver in pathologies such as Chronic Obstructive Pulmonary Disease (COPD), Acute Lung Injury (ALI), and Cystic Fibrosis.[1]

This protocol details the kinetic quantification of elastase activity using the fluorogenic substrate **Suc-Ala-Ala-Val-AMC**. [1]

Mechanism of Action: The substrate consists of a peptide moiety (Succinyl-Alanine-Alanine-Valine) linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). [1][2] Intact, the substrate is relatively non-fluorescent due to the amide linkage quenching the AMC. Elastase selectively hydrolyzes the amide bond between the C-terminal Valine and AMC. Upon cleavage, free AMC is released, resulting in a strong fluorescent signal (Excitation: ~380 nm, Emission: ~460 nm) proportional to enzymatic activity. [1]

Assay Principle Diagram



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Figure 1: Mechanism of the fluorogenic elastase assay. The enzyme cleaves the amide bond, releasing the fluorescent AMC group.

Materials & Preparation

Senior Scientist Note: The success of this assay hinges on preventing the hydrophobic enzyme from sticking to plasticware and ensuring the substrate does not precipitate.

Reagents

- Enzyme: Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE).[1]
- Substrate: **Suc-Ala-Ala-Val-AMC** (Specific for elastase-like activity).[1]
- Inhibitor Control: Sivelestat (IC50 ~40–50 nM against HNE).[1]
- Standard: 7-Amino-4-methylcoumarin (AMC) free acid (for standard curve).[1]
- Solvents: Anhydrous DMSO.

Buffer Composition (Assay Buffer)

Prepare fresh. Store at 4°C for up to 1 week.

Component	Concentration	Purpose
HEPES	50 mM	Buffering (pH 7.5).[1] Tris (100 mM) is an alternative.[1]
NaCl	150 mM	Simulates physiological ionic strength.
CaCl ₂	10 mM	Stabilizes the protease structure.
Triton X-100	0.01% (v/v)	CRITICAL: Prevents enzyme adsorption to plates.[1]
pH	7.5	Optimal catalytic range.

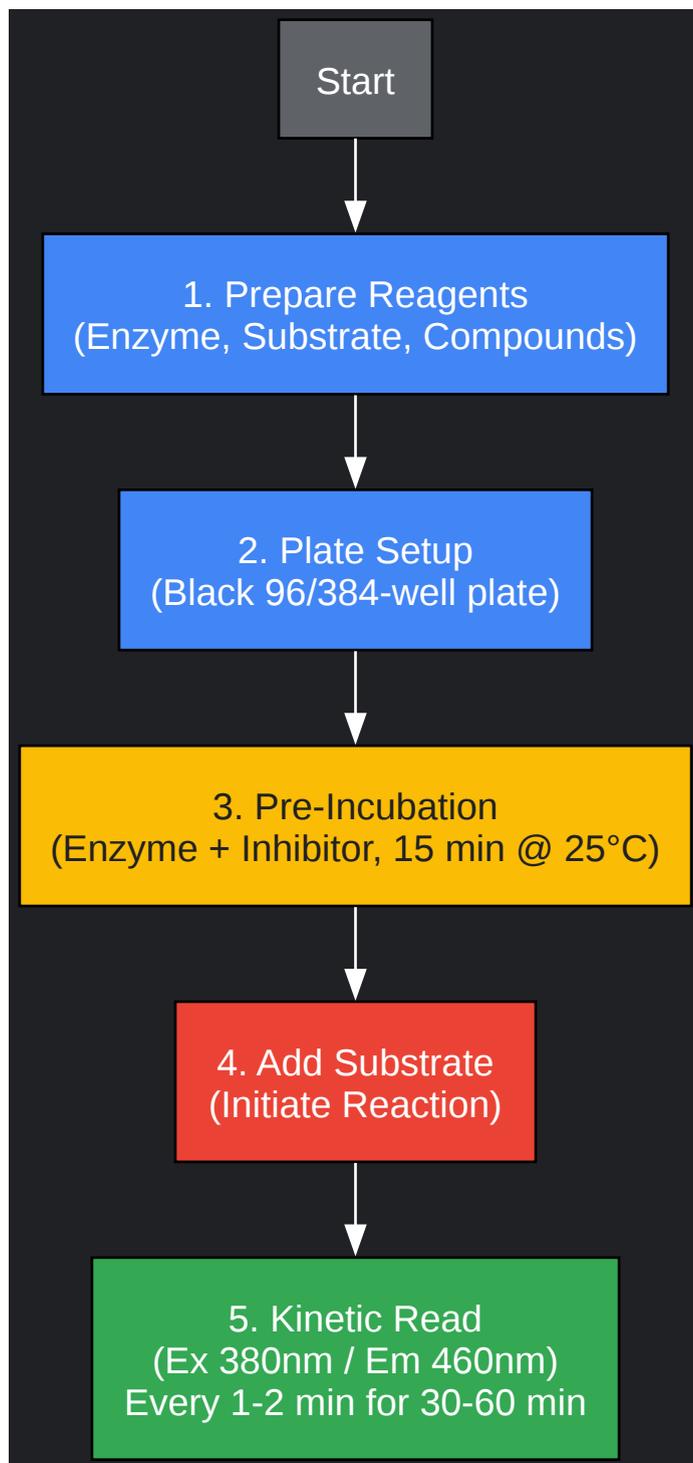
Pro-Tip: If screening hydrophobic drugs, you may increase Triton X-100 to 0.05% or add 0.1% BSA to further reduce non-specific binding, provided the BSA is protease-free.

Substrate Preparation

- Stock Solution: Dissolve **Suc-Ala-Ala-Val-AMC** in 100% DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Working Solution: Dilute the stock into Assay Buffer just before use. A typical final assay concentration is 50–100 μM (depending on the K_m of your specific enzyme lot).

Experimental Protocol

Workflow Visualization



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Figure 2: Step-by-step workflow for inhibitor screening.[1]

Detailed Steps (96-Well Format)

Step 1: Plate Selection Use Black, flat-bottom, non-binding surface (NBS) microplates.[1] Black plates minimize background scattering; NBS coating prevents elastase loss.

Step 2: Enzyme & Compound Addition

- Test Wells: Add 10 μ L of Test Compound (diluted in buffer/DMSO).
- Positive Control (100% Activity): Add 10 μ L of Buffer (with matching DMSO % as compounds).
- Blank (0% Activity): Add 10 μ L of Buffer (no enzyme will be added).
- Enzyme Addition: Add 40 μ L of diluted Elastase (approx. 10–20 mU/mL final) to Test and Positive Control wells.
 - Note: Do not add enzyme to Blank wells yet.
- Pre-incubation: Incubate for 10–15 minutes at 25°C (Room Temp) to allow inhibitor binding. [1]

Step 3: Reaction Initiation

- Add 50 μ L of Substrate Working Solution (e.g., 100 μ M preparation for 50 μ M final) to ALL wells (including Blank).[1]
- Total Assay Volume: 100 μ L.

Step 4: Kinetic Reading

- Immediately place in a fluorescence plate reader.
- Settings: Ex 380 nm / Em 460 nm. Cutoff filter: 420 nm (if available).[1]
- Mode: Kinetic.[3][4] Read every 60 seconds for 30–60 minutes.
- Gain: Set gain such that the highest standard (see below) is ~80% of max RFU.

AMC Standard Curve (Mandatory)

To report specific activity (pmol/min), you must map Relative Fluorescence Units (RFU) to molar concentration.^[1]

- Prepare a 100 μM stock of free AMC in Assay Buffer.
- Perform a 1:2 serial dilution (100 μM down to 0 μM) in the same assay buffer used for the reaction.
- Add 100 μL of each standard to the plate.
- Read endpoint fluorescence at the same settings as the kinetic assay.
- Plot: RFU (y-axis) vs. AMC Concentration (x-axis). Calculate the slope (RFU/ μM).

Data Analysis

Calculating Initial Velocity ()

Do not use endpoint data for enzymes if possible. Kinetic data is superior for identifying artifacts (e.g., compound precipitation).^[1]

- Plot RFU vs. Time for each well.
- Select the linear portion of the curve (usually 0–20 min).
- Calculate the slope ()
().

Activity Calculation

^[1]

% Inhibition & IC50

Fit the % Inhibition vs. Log[Inhibitor] using a 4-parameter logistic (Hill) equation to determine IC50.^[1]

Validation & Troubleshooting (E-E-A-T)

Issue	Probable Cause	Expert Solution
High Background	Spontaneous hydrolysis	Suc-Ala-Ala-Val-AMC can auto-hydrolyze.[1] Ensure reagents are fresh. Always subtract the "No Enzyme Blank" slope.
Non-Linear Kinetics	Substrate depletion	The enzyme is too concentrated. Dilute enzyme such that <10% of substrate is consumed during the measurement window.
Low Signal	Inner Filter Effect	Colored test compounds may absorb the fluorescence. Check compound absorbance at 380/460 nm.
Variable Replicates	Enzyme Adsorption	Elastase is "sticky." Ensure 0.01% Triton X-100 is present. Use low-binding tips.

Validation Criteria:

- Z' Factor: For HTS, a $Z' > 0.5$ is required.

(Where

= positive control,

= negative/inhibited control).[1]

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